![molecular formula C32H37NO12 B1262470 (7S,9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1262470.png)
(7S,9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
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Overview
Description
Pirarubicin is an analogue of the anthracycline antineoplastic antibiotic doxorubicin. Pirarubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin and exhibits activity against some doxorubicin-resistant cell lines. (NCI04)
Scientific Research Applications
Naphthoquinones and Derivatives
Naphthoquinones are a class of organic compounds derived from naphthalene and possess various pharmacological activities. For example, 7-Methyljuglone, a naphthoquinone derivative, exhibits antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. This indicates the potential of naphthoquinones and their derivatives in therapeutic applications and drug development (Mbaveng & Kuete, 2014).
Oxazines and Benzoxazines
Oxazines and related compounds, such as 1,2-benzoxazines, are synthesized through various methods and have significant importance in organic chemistry. They serve as chiral synthons and intermediates in numerous chemical reactions, highlighting their utility in synthetic chemistry and material science (Sainsbury, 1991).
Oxy-PAHs and Environmental Impact
Oxy-PAHs, structurally related to polycyclic aromatic hydrocarbons, have been studied for their occurrence in the environment and potential genotoxic/mutagenic risks. Understanding the environmental impact and human health risks associated with these compounds is crucial for assessing the safety and ecological effects of chemical pollutants (Clergé et al., 2019).
Coumarins and Chemical Synthesis
The synthesis of unsymmetrically substituted coumarins, like 5,7-dihydroxycoumarins, has been explored to develop selective modification strategies for pharmaceutical and material science applications. This research underscores the significance of coumarins in drug development and organic synthesis (Fatykhov et al., 2020).
Quinolines as Corrosion Inhibitors
Quinolines and their derivatives have been identified as effective anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces. This property makes them valuable in industrial applications, particularly in protecting metals from corrosion (Verma et al., 2020).
properties
Product Name |
(7S,9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
---|---|
Molecular Formula |
C32H37NO12 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
(7S,9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14?,17?,19-,21?,22?,31?,32-/m0/s1 |
InChI Key |
KMSKQZKKOZQFFG-CXNRHWHDSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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